molecular formula C25H27N5O4S B1193564 Apatinib Mesylate CAS No. 1218779-75-9

Apatinib Mesylate

Numéro de catalogue B1193564
Numéro CAS: 1218779-75-9
Poids moléculaire: 493.582
Clé InChI: FYJROXRIVQPKRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While the synthesis specifics of Apatinib Mesylate are intricate, they involve complex chemical processes designed to achieve its potent anticancer activity. The synthesis route ensures the stability and efficacy of the compound, making it suitable for oral administration.

Molecular Structure Analysis

The molecular structure of Apatinib Mesylate is characterized by its ability to selectively inhibit the activity of VEGFR-2. Single-crystal X-ray diffraction has elucidated the structures of Apatinib Mesylate's solid forms, revealing the importance of molecular conformations, hydrogen bonding interactions, and packing arrangements in its stability and activity (Zhu et al., 2016).

Chemical Reactions and Properties

Apatinib Mesylate undergoes various chemical reactions related to its pharmacological activity. Its interaction with human alpha-1-acid glycoprotein (HAG) showcases the compound's moderate affinity, where hydrogen bonding, van der Waals forces, and hydrophobic interactions play significant roles (Jiang et al., 2023).

Physical Properties Analysis

The physical properties of Apatinib Mesylate, including its solubility and stability in aqueous solutions, are critical for its pharmacokinetic profile and therapeutic efficacy. Studies on its polymorphs, hydrates, and solvates have provided insights into its phase transformations and stability under various conditions (Zhu et al., 2016; Zhu et al., 2017).

Chemical Properties Analysis

Apatinib Mesylate's chemical properties, including its interactions with proteins such as bovine serum albumin (BSA) and its binding mechanism, highlight its pharmacodynamic aspects. These interactions are crucial for its mechanism of action, involving static quenching and the formation of complexes with proteins, which underpin its effectiveness as a cancer therapeutic agent (Kou et al., 2020).

Applications De Recherche Scientifique

  • Treatment of Gastric Cancer : Apatinib Mesylate, a small molecule tyrosine kinase inhibitor targeting vascular endothelial growth factor receptor-2 (VEGFR-2), is recommended as third-line treatment for metastatic gastric cancer patients. It has shown good safety, tolerance, and treatment efficacy in clinical studies, including a significant prolongation of median overall survival and progression-free survival in patients with chemotherapy-refractory metastatic gastric cancer (Geng & Li, 2015).

  • Application in Liver Cancer : For liver cancer treatment, especially in transarterial chemoembolization (TACE), apatinib-loaded CalliSpheres Beads (CBAPA) have been developed. This approach resulted in lower systemic concentration and higher intratumoral apatinib concentration, leading to lower tumor growth rate and improved survival time in a rabbit VX2 liver tumor model (Shi et al., 2020).

  • Advanced Hepatocellular Carcinoma : Apatinib Mesylate has been evaluated for its efficacy and safety in the treatment of advanced hepatocellular carcinoma (HCC). It has been found to be effective with relatively mild adverse reactions. Factors such as the line of apatinib, portal vein tumor thrombus, alpha fetoprotein level, and combination therapy were identified as independent prognostic factors for patients with advanced HCC treated with apatinib (Zheng et al., 2022).

  • Recurrent or Advanced Cervical Cancer : In patients with recurrent and advanced cervical cancer, apatinib combined with chemotherapy and concurrent chemo-brachytherapy (CCBT) showed promising clinical efficacy, resulting in improved response rate and prolonged progression-free survival compared with control groups. The study also noted manageable side effects (Guo et al., 2020).

  • Metastatic Osteosarcoma : Apatinib Mesylate showed safety and effectiveness in treating metastatic osteosarcoma patients who progressed after standard therapy. The study also noted the influence of VEGFR2 gene polymorphism on the clinical outcomes of apatinib (Liu et al., 2020).

  • Advanced Non-Small Cell Lung Cancer : The clinical outcomes and safety of apatinib mesylate in treating advanced non-squamous non-small cell lung cancer (NSCLC) in patients who progressed after standard therapy were investigated. The study also analyzed the kinase insert domain receptor (KDR) gene polymorphism, suggesting its influence on the treatment outcomes with apatinib mesylate (Song et al., 2020).

Safety And Hazards

Apatinib Mesylate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Propriétés

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJROXRIVQPKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153427
Record name Apatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apatinib

CAS RN

1218779-75-9
Record name Apatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218779759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVOCERANIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02X14ASJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
632
Citations
L Yang, H Zhu, P Luo, S Chen, Y Xu… - OncoTargets and …, 2018 - Taylor & Francis
… Apatinib mesylate tablet (Apatinib) is a new generation of oral small molecule anti-… Therefore, in our study, apatinib mesylate tablet was used as the main drug to treat patients with Stage …
Number of citations: 12 www.tandfonline.com
SB Kou, ZY Lin, BL Wang, JH Shi… - Journal of Biomolecular …, 2021 - Taylor & Francis
Apatinib mesylate (APM), a novel tyrosine kinase inhibitor, has been applied in treating various cancers. In the present study, the binding mechanism of APM with bovine serum albumin …
Number of citations: 13 www.tandfonline.com
B Zhu, Q Zhang, G Ren, X Mei - Crystal Growth & Design, 2017 - ACS Publications
Two types of solvates for the antiangiogenesis drug apatinib mesylate were obtained, and their crystal structures were determined by single-crystal X-ray diffraction. The properties of …
Number of citations: 23 pubs.acs.org
ZZ Song, LF Zhao, J Zuo, ZS Fan, L Wang… - OncoTargets and …, 2020 - Taylor & Francis
… This study was a retrospective analysis of apatinib mesylate … included: 1) administration of apatinib mesylate as third- or … subsequently received treatment with apatinib mesylate; 3) age …
Number of citations: 18 www.tandfonline.com
JY Liu, BR Zhu, YD Wang, X Sun - International Journal of Clinical …, 2020 - Springer
Objective The aim of this study was to investigate the efficacy and safety of Apatinib mesylate in the treatment of metastatic osteosarcoma patients who progressed after standard …
Number of citations: 14 link.springer.com
B Zhu, JR Wang, G Ren, X Mei - Crystal Growth & Design, 2016 - ACS Publications
Apatinib mesylate (ATM) is an orally administrated anticancer agent for the treatment of advanced gastric cancer. Single-crystal structures of four ATM solid forms, including two …
Number of citations: 21 pubs.acs.org
L Pesco Koplowitz, B Koplowitz, CH Park, AN McGinn - 2017 - ascopubs.org
e14049 Background: Apatinib Mesylate (YN968D1) is a selective inhibitor of VEGFR-2 being developed for the treatment of advanced gastric cancer. Objectives: 1. Evaluate single- and …
Number of citations: 1 ascopubs.org
J Zhao, H Yu, T Han, W Wang, W Tong, X Zhu - Age (years old), 2019 - jbuon.com
… In conclusion, recombinant human endostatin combined with apatinib mesylate given to patients with middle and advanced NSCLC not only improves their immunologic competence, …
Number of citations: 9 jbuon.com
P Fang, L Zhang, X Zhang, J Yu, J Sun, Q Jiang… - Scientific Reports, 2019 - nature.com
… Apatinib Mesylate alone or combined with chemotherapeutic agents, and all of these suggest that Apatinib Mesylate … effects of Apatinib Mesylate alone and Apatinib Mesylate combined …
Number of citations: 7 www.nature.com
ZR Yang, ZG Chen, XM Du, Y Li - Frontiers in Oncology, 2020 - frontiersin.org
Objective Malignant peritoneal mesothelioma (MPM) is a rare malignancy with few effective molecular therapies. In this study, we evaluated the anti-tumor activity and safety of apatinib, …
Number of citations: 5 www.frontiersin.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.